
3-(4-AMINOPIPERIDIN-1-YL)-1-(6-CHLOROPYRIDIN-3-YL)PROPAN-1-ONE DIHYDROCHLORIDE
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Overview
Description
3-(4-AMINOPIPERIDIN-1-YL)-1-(6-CHLOROPYRIDIN-3-YL)PROPAN-1-ONE DIHYDROCHLORIDE is a chemical compound with a complex structure that includes an aminopiperidine group and a chloropyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-AMINOPIPERIDIN-1-YL)-1-(6-CHLOROPYRIDIN-3-YL)PROPAN-1-ONE DIHYDROCHLORIDE typically involves multiple steps, including the formation of the aminopiperidine and chloropyridine intermediates, followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(4-AMINOPIPERIDIN-1-YL)-1-(6-CHLOROPYRIDIN-3-YL)PROPAN-1-ONE DIHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Research has indicated that compounds similar to 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one exhibit significant antitumor properties. Specifically, the compound has been studied for its potential to inhibit certain cancer cell lines, particularly those dependent on specific kinases. For instance, studies have shown that modifications in the pyridine structure can enhance enzyme potency and selectivity, leading to improved therapeutic outcomes in preclinical models .
2. Neurological Research
The compound's structural characteristics suggest potential applications in treating neurological disorders. The piperidine moiety is often associated with neuroactive compounds, and derivatives of this compound have been explored for their effects on neurotransmitter systems, particularly in the context of anxiety and depression models .
Case Studies
Safety Profile
Despite its promising applications, safety data indicates that 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one dihydrochloride should be handled with care due to its classification as an acute toxic compound when ingested. Precautionary measures must be taken during synthesis and handling to mitigate risks associated with exposure .
Mechanism of Action
The mechanism of action of 3-(4-AMINOPIPERIDIN-1-YL)-1-(6-CHLOROPYRIDIN-3-YL)PROPAN-1-ONE DIHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminopiperidine and chloropyridine derivatives, which may have comparable structures but differ in their specific functional groups or substituents.
Biological Activity
3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one dihydrochloride, also known as compound 886363-81-1, is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This compound features a complex structure that includes an aminopiperidine group and a chloropyridine moiety, which may contribute to its interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Composition
The molecular formula of this compound is C13H18ClN3O, with a molecular weight of 267.76 g/mol. The compound is characterized by the following structural features:
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 886363-81-1 |
Molecular Weight | 267.76 g/mol |
Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that this compound may act as a modulator in neurotransmitter systems, particularly influencing pathways related to serotonin and acetylcholine.
Pharmacological Studies
Recent pharmacological studies have demonstrated various effects of this compound:
- Neurotransmitter Modulation : Research indicates that the compound may enhance the release of neurotransmitters in the brain, potentially improving cognitive functions and memory retention.
- Antidepressant Activity : In animal models, the compound has shown promise in reducing symptoms of depression, suggesting its potential as an antidepressant agent.
- Anti-inflammatory Effects : Studies have indicated that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Cognitive Enhancement : A study involving rodents demonstrated that administration of the compound resulted in significant improvements in memory tasks compared to control groups, indicating potential for cognitive enhancement .
- Depression Model : In a chronic mild stress model for depression, subjects treated with this compound exhibited reduced anhedonia compared to untreated controls, supporting its antidepressant-like effects .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds within its class. Below is a table summarizing key differences:
Compound Name | Structure Type | Main Activity |
---|---|---|
This compound | Aminopiperidine derivative | Neurotransmitter modulation |
7-Chloro-Benzothiadiazine derivatives | Benzothiadiazine | Positive allosteric modulation |
Other Aminopiperidine derivatives | Various | Varying effects on CNS pathways |
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O.2ClH/c14-13-2-1-10(9-16-13)12(18)5-8-17-6-3-11(15)4-7-17;;/h1-2,9,11H,3-8,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTOXJCBLRGMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCC(=O)C2=CN=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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